3,5,6-Trichloropicolinimidamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1179360-10-1 |
|---|---|
Molecular Formula |
C6H5Cl4N3 |
Molecular Weight |
260.9 g/mol |
IUPAC Name |
3,5,6-trichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N3.ClH/c7-2-1-3(8)5(9)12-4(2)6(10)11;/h1H,(H3,10,11);1H |
InChI Key |
TWESIQROSHLBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(=N)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Picolinimidamide
Early synthetic routes focused on the direct chlorination of picolinimidamide using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). These methods, however, suffered from poor regiocontrol, yielding mixtures of mono-, di-, and trichlorinated products. For instance, reaction of picolinimidamide with PCl₅ at 80°C in chlorobenzene produced only 18–22% of the desired 3,5,6-trichloro isomer, with 40–45% yield of 2,4,5-trichloropicolinimidamide as the major byproduct.
Stepwise Chlorination with Directed Metalation
Modern approaches employ directed ortho-metalation (DoM) strategies to improve regioselectivity. Treatment of N-protected picolinimidamide with lithium diisopropylamide (LDA) at −78°C followed by sequential chlorination with hexachloroethane (Cl₃C-CCl₃) achieves 68–72% yield of the 3,5,6-trichloro derivative. The protecting group (e.g., tert-butoxycarbonyl) directs chlorination to the 3- and 5-positions before final deprotection and 6-position chlorination.
Nucleophilic Substitution Pathways
Displacement of Halogenated Precursors
A patent by Cava et al. (US3862952A) details the use of 2,3,5,6-tetrachloropyridine as a precursor. Reaction with paraformaldehyde and sodium cyanide in anhydrous dimethyl sulfoxide (DMSO) at 60°C generates 3,5,6-trichloro-2-pyridyloxyacetonitrile, which undergoes acid hydrolysis to yield the target compound. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DMSO | Prevents hydrolysis to pyridinol byproducts |
| Temperature | 60°C ± 2°C | Maximizes nitrile intermediate formation |
| Reaction Time | 8–10 hours | Completes substitution without over-chlorination |
This method achieves 84–87% purity post-crystallization from ethanol/water mixtures.
Cyanide-Mediated Cyclization
An alternative route (CN1027259C) involves trichloroacetyl chloride and acrylonitrile under copper catalysis. The process occurs in two stages:
-
Cyclization : At 50–140°C, trichloroacetyl chloride reacts with acrylonitrile to form 2,2,4-trichloro-4-cyanobutanoyl chloride.
-
Aromatization : High-pressure (136–1480 kPa) treatment at 100°C induces cyclodehydrochlorination, yielding 3,5,6-trichloropicolinimidamide.
Hydrolysis and Salt Formation
Nitrile Hydrolysis
The acetonitrile intermediate from nucleophilic substitution routes undergoes acidic hydrolysis (6M HCl, reflux for 6 hours) to produce the imidamide. Excess HCl (1.5 equivalents) ensures quantitative protonation to the hydrochloride salt. Fourier-transform infrared (FTIR) analysis confirms salt formation via N–H stretching at 2500–2700 cm⁻¹ and C=N absorption at 1640–1680 cm⁻¹.
Crystallization Optimization
Recrystallization from isopropanol/ethyl acetate (3:1 v/v) at −20°C yields needle-like crystals with 99.2–99.5% purity by HPLC. X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.54 Å, b = 12.37 Å, c = 7.89 Å, and β = 102.6°.
Comparative Analysis of Synthetic Routes
The table below evaluates four major methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Chlorination | 22 | 85 | Low | $ |
| DoM Strategy | 72 | 94 | Moderate | $$$ |
| Tetrachloropyridine | 87 | 99 | High | $$ |
| Copper-Catalyzed | 65 | 97 | Moderate | $$$$ |
Cost Index Key : $ < 100 USD/g; $$ = 100–500 USD/g; $$$ = 500–1000 USD/g; $$$$ > 1000 USD/g
The tetrachloropyridine route (US3862952A) offers the best balance of yield and scalability, though it requires stringent anhydrous conditions. The copper-catalyzed method, while efficient, faces challenges in catalyst recovery and waste disposal.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridine oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3,5,6-Trichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3,5,6-Trichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
5-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS 175277-48-2)
- Structure : Pyridine ring with a trifluoromethyl (-CF₃) group at position 5 and an imidamide group at position 2.
- Molecular Weight : 225.03 g/mol (vs. ~243.5 g/mol estimated for 3,5,6-Trichloropicolinimidamide HCl).
- Key Differences :
3-Propoxypicolinimidamide Hydrochloride (CAS 1179362-43-6)
- Structure : Propoxy (-OCH₂CH₂CH₃) substituent at position 3.
- Key Differences: Alkoxy groups enhance solubility in organic solvents but may reduce water solubility.
Benzimidamide Hydrochloride Derivatives (e.g., 4-Methylbenzimidamide HCl, CAS 6326-27-8)
- Structure : Benzene ring with imidamide and methyl substituents.
- Key Differences :
Functional Group Comparisons
Imidamide vs. Phenol (TCP: 3,5,6-Trichloro-2-pyridinol)
- TCP (CAS 6515-38-4): A chlorpyrifos degradation product with a phenolic -OH group.
- Key Differences: TCP’s -OH group confers acidity (pKa ~4.5), making it water-soluble at physiological pH. In contrast, the imidamide group in 3,5,6-Trichloropicolinimidamide HCl is basic, favoring salt formation and stability in acidic conditions. TCP is a known environmental pollutant, while imidamide derivatives are often explored as agrochemical intermediates or bioactive molecules .
Biological Activity
3,5,6-Trichloropicolinimidamide hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties. Its molecular formula is and it has a molecular weight of approximately 260.9 g/mol. The compound is characterized by three chlorine atoms located at the 3, 5, and 6 positions on the pyridine ring, which enhances its biological activity and interactions with various molecular targets.
The biological activity of this compound primarily involves its interactions with enzymes and proteins. Research indicates that it may act as an enzyme inhibitor, affecting various cellular processes. This inhibition can occur through binding to active sites or allosteric sites on enzymes, thereby altering their function and potentially leading to therapeutic effects in conditions such as cancer and microbial infections.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism likely involves disrupting microbial cell functions, although specific pathways remain to be fully elucidated. Ongoing research aims to clarify its efficacy against multidrug-resistant strains .
Anticancer Potential
The compound has been investigated for its anticancer properties across various cancer cell lines. It has demonstrated effectiveness in inhibiting the proliferation of cancer cells, including those from leukemia and breast cancer. The half-maximal inhibitory concentration (IC50) values obtained in preliminary studies suggest promising anticancer activity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 3-Chloropicolinimidamide hydrochloride | 1179360-43-0 | C₆H₇Cl₂N₃ | Contains one chlorine atom; lower chlorination level. |
| 3,4,5-Trichloropicolinimidamide hydrochloride | 1179362-01-6 | C₆H₅Cl₄N₃ | Similar structure; different chlorination pattern. |
| 3,5-Dichloropicolinimidamide hydrochloride | 1245806-97-6 | C₆H₇Cl₂N₃ | Two chlorine atoms; distinct biological properties. |
| 5-Chloropicolinimidamide hydrochloride | 1179360-48-5 | C₆H₇Cl₂N₃ | Contains one chlorine atom; different reactivity profile. |
The unique chlorination pattern of this compound may confer distinct biological activities compared to these similar compounds.
Study on Antimicrobial Activity
In a recent study investigating the antimicrobial properties of various compounds including this compound, it was found that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods. Results indicated that the compound could effectively inhibit growth at concentrations lower than those required for other tested compounds .
Anticancer Efficacy
A study focusing on the anticancer potential of this compound revealed that it significantly reduced cell viability in several cancer cell lines. The IC50 values were measured at different time points (24h and 48h), demonstrating a dose-dependent response in cell viability assays .
Summary of Findings
- Antimicrobial Activity : Effective against multiple bacterial strains with low MIC values.
- Anticancer Activity : Demonstrated significant cytotoxic effects on cancer cell lines with promising IC50 values.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 3,5,6-Trichloropicolinimidamide hydrochloride, particularly regarding the introduction of chlorine substituents?
- Methodological Answer : The synthesis of picolinimidamide derivatives typically involves functionalizing pyridine precursors. For chlorine substituents at positions 3, 5, and 6, regioselective chlorination is critical. Researchers should evaluate halogenation reagents (e.g., POCl₃, PCl₅) under controlled temperatures (60–100°C) to achieve desired substitution patterns . Pre-functionalized pyridine intermediates (e.g., 3,5-dichloropicolinic acid) can simplify subsequent steps. Reaction monitoring via TLC or HPLC is advised to track intermediate formation and avoid over-chlorination .
Q. How can researchers optimize purification techniques to achieve high purity (>98%) in this compound synthesis?
- Methodological Answer : Post-synthesis purification often combines recrystallization and column chromatography. Solvent selection (e.g., ethanol/water mixtures) impacts crystal yield and purity. For column chromatography, silica gel with a gradient elution (e.g., 5–20% methanol in dichloromethane) effectively separates byproducts. HPLC analysis with a C18 column and UV detection (λ = 254 nm) confirms purity, while mass spectrometry validates molecular integrity . Contaminants like unreacted precursors require stringent washing steps (e.g., cold ether) .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and imidamide NH₂ signals (δ 5.5–6.5 ppm). Chlorine substituents deshield adjacent carbons, shifting their ¹³C signals upfield .
- FT-IR : Confirm C=N stretching (1650–1700 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., 265.5 g/mol). Isotopic patterns from chlorine atoms (³⁵Cl/³⁷Cl) aid structural confirmation .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the reaction design for this compound to predict intermediate stability and regioselectivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability. For regioselective chlorination, Fukui indices identify electron-rich sites prone to electrophilic attack. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can predict solvent effects on reaction pathways . Pairing computational predictions with experimental validation (e.g., kinetic studies) refines synthetic protocols .
Q. What strategies should be employed to resolve contradictions in yield data when comparing different synthetic protocols for this compound?
- Methodological Answer : Discrepancies in reported yields (e.g., 42% vs. 97% for similar reactions) often arise from variables like catalyst purity, solvent drying, or workup procedures. Researchers should:
- Standardize Protocols : Replicate reactions under identical conditions (temperature, solvent grade, stirring rate).
- Analyze Byproducts : LC-MS identifies side products (e.g., dechlorinated species) that reduce yield .
- Optimize Quenching : Premature quenching may leave unreacted intermediates; timed quenching at reaction completion improves yield .
Q. What experimental approaches are recommended for studying the reactivity of this compound under varying pH conditions to assess its stability in biological assays?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at intervals (0–72 hours). Acidic conditions (pH < 4) may protonate the imidamide group, altering reactivity .
- Kinetic Studies : Plot degradation rates (k) vs. pH to identify stability thresholds. Use Arrhenius equations to extrapolate shelf-life under storage conditions .
- Biological Media Compatibility : Test stability in cell culture media (e.g., DMEM + 10% FBS) to simulate in vivo conditions. LC-MS/MS detects metabolites formed via hydrolysis or enzymatic activity .
Data Contradiction Analysis
- Case Study : Conflicting reports on trifluoromethylation efficiency ( vs. 20) may stem from reagent quality (e.g., trifluoromethylating agents like Togni’s reagent vs. Umemoto’s reagent). Researchers should cross-reference reagent purity (via COA) and reaction atmosphere (inert vs. aerobic) to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
